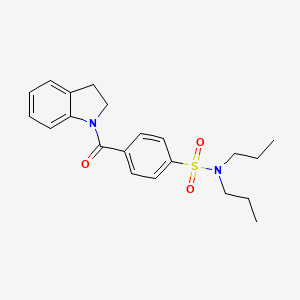![molecular formula C13H17ClFNO2 B2790194 5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride CAS No. 1315365-87-7](/img/structure/B2790194.png)
5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride is a chemical compound with the molecular formula C13H17ClFNO2 and a molecular weight of 273.73 . It is a research-use-only compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzaldehyde group attached to a piperidine ring via a fluoro group . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are often used in the synthesis of various pharmaceuticals and alkaloids . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .科学的研究の応用
5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride is primarily used for research purposes to study its effects on the central nervous system. It is commonly used in animal studies to investigate its potential as a treatment for ADHD and other cognitive disorders. This compound has also been studied for its potential as a cognitive enhancer and as a potential treatment for substance abuse disorders.
作用機序
5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride works by inhibiting the reuptake of dopamine and norepinephrine in the brain, which increases their levels in the synaptic cleft. This results in an increase in the levels of these neurotransmitters, which can improve cognitive function and increase alertness and focus.
Biochemical and Physiological Effects
This compound has been shown to increase dopamine and norepinephrine levels in the brain, which can improve cognitive function and increase alertness and focus. It has also been shown to increase heart rate and blood pressure, which can have negative effects on cardiovascular health.
実験室実験の利点と制限
One advantage of using 5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride in lab experiments is that it has a high affinity for dopamine and norepinephrine transporters, which can make it a useful tool for studying the effects of these neurotransmitters on behavior and cognition. However, one limitation of using this compound is that it can have negative effects on cardiovascular health, which can complicate the interpretation of results in certain experiments.
将来の方向性
There are several potential future directions for research on 5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride. One area of interest is the potential use of this compound as a treatment for cognitive disorders such as ADHD and Alzheimer's disease. Another area of interest is the potential use of this compound as a cognitive enhancer for healthy individuals. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential long-term effects on cardiovascular health.
合成法
The synthesis of 5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride involves the reaction of 4-piperidone hydrochloride with 2-fluorobenzaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then purified using column chromatography to obtain the final product, this compound.
特性
IUPAC Name |
5-fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2.ClH/c14-12-1-2-13(11(7-12)9-17)15-5-3-10(8-16)4-6-15;/h1-2,7,9-10,16H,3-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQALNIXXBLKIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=C(C=C(C=C2)F)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2790114.png)

![1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol](/img/structure/B2790118.png)
![2-([(4-Methylpyridin-3-YL)methyl]amino)ethan-1-OL](/img/structure/B2790119.png)



![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid](/img/structure/B2790125.png)

![1-(1,3-benzodioxol-5-yl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2790128.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2790129.png)

